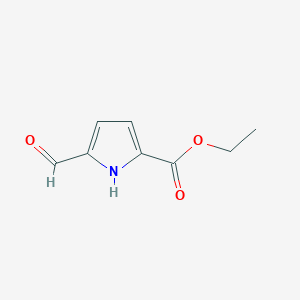

ethyl 5-formyl-1H-pyrrole-2-carboxylate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 5-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(5-10)9-7/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPFMOGFQKDFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313576 | |

| Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-50-3 | |

| Record name | 7126-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Ethyl 5 Formyl 1h Pyrrole 2 Carboxylate

Reactions Involving the Formyl Group

The formyl group at the C5-position of the pyrrole (B145914) ring is a primary site for various chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions through condensation and nucleophilic addition.

The aldehyde functionality of ethyl 5-formyl-1H-pyrrole-2-carboxylate can be readily oxidized to the corresponding carboxylic acid, yielding 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. This transformation is a standard reaction in organic chemistry. While specific studies on this exact molecule are not prevalent in the provided literature, the oxidation of similar pyrrole-2-carboxaldehydes is well-documented. orgsyn.org Common oxidizing agents are employed for this purpose. For instance, the oxidation of substituted pyrroles to their carboxylic acid derivatives can be achieved using reagents like potassium permanganate (B83412) (KMnO₄). The reaction typically proceeds by treating the aldehyde with the oxidizing agent in a suitable solvent system, followed by an acidic workup to protonate the resulting carboxylate salt.

Table 1: General Conditions for Oxidation of Pyrrole Aldehydes

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Acetone/water, 0°C | Carboxylic Acid |

The formyl group can be selectively reduced to a primary alcohol, the hydroxymethyl group, to furnish ethyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate. This conversion is typically accomplished using mild reducing agents to avoid the concurrent reduction of the ester group. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, effectively reducing aldehydes and ketones without affecting less reactive functional groups like esters. The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, at room temperature. The resulting product is an important intermediate for the synthesis of various natural products and pharmaceutical compounds.

Table 2: Reagents for the Reduction of the Formyl Group

| Reagent | Solvent | Product |

|---|

The electrophilic carbon of the formyl group is highly susceptible to attack by nucleophiles, leading to a variety of condensation reactions. These reactions are fundamental for elongating the carbon chain and introducing new functionalities.

Schiff Base Formation: In the presence of primary amines, this compound undergoes condensation to form imines, commonly known as Schiff bases. The reaction is typically catalyzed by a few drops of acid and involves the removal of water, often by azeotropic distillation, to drive the equilibrium towards the product. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, diethyl malonate, or cyanoacetic acid. wikipedia.org The reaction is usually catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgresearchgate.net The initial addition product readily undergoes dehydration to yield a substituted alkene. This provides a powerful method for creating a new carbon-carbon double bond at the C5-position of the pyrrole ring. wikipedia.org

Wittig Reaction: The Wittig reaction provides a versatile route to synthesize alkenes by reacting the aldehyde with a phosphorus ylide (phosphorane). pharmdguru.commnstate.edu The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. udel.edu The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. mnstate.eduorganic-chemistry.org This reaction is highly valuable for introducing a wide range of substituted vinyl groups onto the pyrrole core.

Table 3: Common Condensation Reactions of the Formyl Group

| Reaction Name | Reagent Type | Catalyst | Product Type |

|---|---|---|---|

| Schiff Base Formation | Primary Amine | Acid | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated Ester/Nitrile |

The underlying mechanism for many of the condensation reactions of the formyl group is nucleophilic addition. The polarized carbon-oxygen double bond of the aldehyde makes the carbon atom electrophilic and thus a target for various nucleophiles. The initial step in both the Knoevenagel and Wittig reactions is the nucleophilic attack of a carbanion on the carbonyl carbon. wikipedia.orgmnstate.edu Other carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can also add to the formyl group, although this may lead to a more complex mixture of products due to potential reactions with the ester group or the pyrrole N-H.

Reactions Involving the Ester Group

The ethyl ester at the C2-position offers another handle for chemical modification, most commonly through hydrolysis.

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-formyl-1H-pyrrole-2-carboxylic acid, under basic conditions. The reaction is typically carried out by refluxing the ester in an aqueous alcoholic solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the ester carbonyl. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, leading to the precipitation of the carboxylic acid product.

Table 4: Conditions for the Hydrolysis of the Ester Group

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux | 5-formyl-1H-pyrrole-2-carboxylic acid |

Transesterification Reactions

The ethyl ester group of pyrrole-2-carboxylates can be converted to other esters through transesterification. While specific studies on this compound are not prevalent, the general reactivity of similar pyrrole esters provides valuable insight. For instance, lipase-catalyzed transesterification has been demonstrated for methyl 1H-pyrrole-2-carboxylate, a reaction that is mechanistically applicable to its ethyl counterpart. nih.gov This enzymatic approach offers a mild and selective method for ester exchange.

The reaction involves the use of a lipase, such as Novozym 435, to catalyze the exchange of the ethyl group with another alcohol. The conditions are typically mild, involving an organic solvent like toluene (B28343) at moderate temperatures. The inclusion of molecular sieves is often beneficial to drive the equilibrium towards the product by removing the ethanol byproduct. nih.gov

Table 1: Representative Transesterification of a Pyrrole-2-carboxylate

| Substrate | Reagent | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 1H-pyrrole-2-carboxylate | Benzyl alcohol | Novozym 435 | Toluene | 40°C, 150 rpm, 24 h | Benzyl 1H-pyrrole-2-carboxylate | 46% | nih.gov |

Amidation Reactions

The conversion of the ethyl ester of this compound to an amide is a crucial transformation for the synthesis of biologically active compounds. This can be achieved through direct aminolysis or, more commonly, by activating the corresponding carboxylic acid. A direct conversion of pyrrole aldehydes to carboxamides has also been developed. nih.gov

One effective method for the amidation of pyrrole carboxylates involves the use of coupling agents. For example, the amidation of lithium 5-bromo-1H-pyrrole-2-carboxylate with amines can be achieved using HBTU as a coupling agent in the presence of a base like Hünig's base. nih.gov This method is particularly useful for substrates where the corresponding carboxylic acid is prone to decarboxylation. Another approach involves the use of cyclic alkyltriphosphonate anhydrides as coupling agents for the amidation of pyrrole carboxylic acids with amines. google.com

A more direct route involves the oxidative amidation of pyrrole carboxaldehydes. This non-traditional method utilizes catalytic amounts of nBu4NI and TBHP as oxidants to convert the aldehyde directly to a primary, secondary, or tertiary amide in good to excellent yields under mild conditions. nih.gov

Table 2: Representative Amidation Reactions of Pyrrole Derivatives

| Substrate | Reagent | Coupling Agent/Oxidant | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Lithium 5-bromo-1H-pyrrole-2-carboxylate | Amines/Amino acid esters | HBTU, Hünig's base | Not specified | 1-2 h | 5-bromo-1H-pyrrole-2-carboxamides | nih.gov |

| Pyrrole carboxylic acid | Amine | Cyclic alkyltriphosphonate anhydride (B1165640) | Inert solvent | Not specified | Pyrrole carboxamide | google.com |

| Pyrrole-2-carboxaldehyde | Formamides/Amines | nBu4NI, TBHP | Not specified | Mild | Pyrrole-2-carboxamide | nih.gov |

Reactions Involving the Pyrrole Ring System

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of reactions that modify the ring itself. These include electrophilic and nucleophilic substitutions, as well as transition metal-catalyzed cross-coupling and cyclization reactions.

Electrophilic Aromatic Substitution on Pyrrole

The electron-rich nature of the pyrrole ring facilitates electrophilic aromatic substitution. The formyl and ethyl carboxylate groups are deactivating and direct incoming electrophiles to the meta-positions (positions 3 and 4). The Vilsmeier-Haack reaction is a classic example of electrophilic formylation. organic-chemistry.orgorgsyn.orgijpcbs.com While formylation of this compound would introduce a second formyl group, the principles apply to other electrophilic substitutions. For instance, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate with POCl3 and DMF yields a mixture of the 5-formyl and 4-formyl products, demonstrating substitution at the available ring positions. nih.gov

Halogenation is another important electrophilic substitution. The chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide selectively occurs at the position next to the electron-donating methyl group. nih.gov For this compound, halogenation would be expected at the C3 or C4 position.

Table 3: Representative Electrophilic Aromatic Substitution on Pyrrole-2-carboxylates

| Substrate | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | POCl3, DMF | Vilsmeier-Haack Formylation | Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate and Ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate | nih.gov |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-chlorosuccinimide | Chlorination | Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate | nih.gov |

Nucleophilic Substitution on Pyrrole

Nucleophilic substitution on the pyrrole ring itself is generally difficult unless the ring is activated by electron-withdrawing groups or contains a good leaving group. A more common type of nucleophilic substitution occurs at a side chain attached to the pyrrole ring. For example, ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate undergoes KI-mediated nucleophilic substitution to form the corresponding azide (B81097). nih.gov This reaction proceeds at the chloromethyl group, demonstrating the feasibility of displacing a leaving group on a carbon adjacent to the pyrrole ring.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyrroles. To perform these reactions on this compound, it would first need to be halogenated, typically at the C4 or C5 position if starting from the corresponding unfunctionalized pyrrole.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. harvard.edulibretexts.orgorganic-chemistry.org For instance, ethyl 5-bromopyrrole-2-carboxylate derivatives can be coupled with various boronic acids to introduce aryl or heteroaryl groups. Protection of the pyrrole nitrogen, for example with a BOC group, can sometimes be advantageous to prevent side reactions like dehalogenation. amazonaws.com

Sonogashira Coupling: The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.org An iodo-substituted this compound would be a suitable substrate for coupling with various terminal alkynes to introduce alkynyl moieties.

Table 4: Representative Cross-Coupling Reactions on Pyrrole-2-carboxylates

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki | N-Boc-5-bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2, K2CO3 | DME, 80°C | 5-(Pyrrol-2-yl)-1H-indazoles | nih.gov |

| Suzuki | Aryl Bromide | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | Pd(OAc)2/SPhos | Not specified | 5-Aryl-1H-pyrrole-2-carboxylate | nih.gov |

| Sonogashira | Aryl or Vinyl Halide | Terminal Alkyne | Palladium catalyst, Copper(I) cocatalyst, Amine base | Room temperature | Aryl- or Vinyl-substituted alkyne | wikipedia.org |

Cyclization Processes

The pyrrole ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems through cyclization processes. These reactions often involve the functional groups attached to the pyrrole ring. For example, a pyrrole derivative with appropriate functional groups can undergo intramolecular cyclization to form polycyclic structures. nih.gov

One approach involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts to synthesize pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives. nih.gov Another strategy is the diverse cyclization of azomethine ylides with olefins to produce novel pyrrole derivatives. nih.gov Furthermore, iminyl radical cyclizations of O-phenyloximes tethered to alkenes can yield functionalized pyrrolines. acs.org

Table 5: Representative Cyclization Reactions Involving Pyrroles

| Reaction Type | Starting Material Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Free-radical intramolecular cyclization | o-bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | nih.gov |

| Diverse cyclization | Pyridinium ylide and olefins | Pyridine base | Functionalized pyrroles | nih.gov |

| Iminyl radical cyclization | O-phenyloximes tethered to alkenes | Microwave irradiation | Functionalized pyrrolines | acs.org |

| Electrocyclization/Oxidation | Chalcones and glycine (B1666218) esters/amides | Heating, then oxidation (e.g., DDQ or Cu(II)/air) | Pyrrole-2-carboxylates and -carboxamides | acs.org |

Mechanistic Studies of Reactions

Mechanistic studies provide a deeper understanding of the reaction pathways, transition states, and factors influencing the reactivity of this compound. While specific experimental and computational studies on this exact molecule are not extensively documented in the literature, valuable insights can be drawn from research on closely related pyrrole derivatives and the general principles of heterocyclic reactivity.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, determining reaction energies, and predicting the regioselectivity of chemical transformations. While dedicated DFT studies on the reaction pathways of this compound are scarce, research on related functionalized pyrroles provides a strong basis for understanding its reactivity.

The formylation of ethyl 1H-pyrrole-2-carboxylate to yield this compound commonly proceeds via the Vilsmeier-Haack reaction. rsc.orgwikipedia.orgijpcbs.comchemtube3d.com This reaction involves the use of a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. wikipedia.org DFT studies on the Vilsmeier-Haack reaction with various aromatic and heteroaromatic substrates have shown that the reaction proceeds through an electrophilic aromatic substitution mechanism. rsc.org The Vilsmeier reagent, a chloroiminium ion, is the active electrophile that attacks the electron-rich pyrrole ring. wikipedia.org For pyrrole and its derivatives, electrophilic substitution preferentially occurs at the C2 (α) position due to the higher electron density and the ability to better stabilize the cationic intermediate (the Wheland intermediate) through resonance with the nitrogen lone pair. thieme-connect.de In the case of ethyl 1H-pyrrole-2-carboxylate, the C5 position is the most nucleophilic and sterically accessible site for electrophilic attack, leading to the formation of the 5-formyl derivative.

DFT calculations on other substituted pyrroles have provided insights into how substituents influence reactivity. For instance, studies on the dearomative chlorination of 1H-pyrroles have shown that computational results are in perfect agreement with experimental observations regarding regioselectivity. acs.org Furthermore, theoretical investigations into the acid-promoted hydrolysis of N-formylaziridine, a related amide system, have utilized DFT to compare reaction mechanisms and predict competing pathways. nih.gov Such studies highlight the capability of DFT to model complex reaction landscapes.

A hypothetical DFT study on a reaction of this compound, such as a condensation reaction at the formyl group, would likely involve calculating the energy profile of the reaction pathway. This would include the energies of the reactants, transition states, intermediates, and products. The table below illustrates the type of data that could be generated from such a study.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for nucleophilic attack on the formyl carbon | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| TS2 | Transition state for dehydration | +10.5 |

| Products | Final condensation product | -12.3 |

Note: These values are illustrative and not based on actual experimental or computational data.

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation energies, and the influence of various parameters such as temperature, concentration, and catalysts on the reaction. There is a notable lack of specific kinetic data in the published literature for transformations involving this compound.

However, general principles of reaction kinetics for similar systems can be applied. For instance, the Vilsmeier-Haack formylation of pyrroles is known to be influenced by the steric and electronic properties of the substituents on the pyrrole ring. rsc.org A kinetic study of the formylation of ethyl 1H-pyrrole-2-carboxylate would likely show that the reaction follows second-order kinetics, being first order in the pyrrole substrate and first order in the Vilsmeier reagent. The rate of reaction would be expected to be lower than that of unsubstituted pyrrole due to the deactivating effect of the ester group.

Transformations of the formyl group, such as in condensation reactions or oxidations, would also be amenable to kinetic analysis. For example, the rate of a Knoevenagel condensation with an active methylene compound would depend on the concentration of the pyrrole aldehyde, the active methylene compound, and the base catalyst. The table below presents a hypothetical set of kinetic data for such a reaction.

Table 2: Hypothetical Kinetic Data for a Knoevenagel Condensation

| Experiment | [this compound] (M) | [Active Methylene Compound] (M) | [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

Note: These values are illustrative and not based on actual experimental data.

From such data, a rate law could be determined, providing insight into the reaction mechanism. In this hypothetical case, the rate law would be: Rate = k[this compound][Catalyst].

Computational modeling of reactivity extends beyond DFT calculations of specific reaction pathways to include broader predictions of a molecule's chemical behavior. This can involve the use of various computational tools to predict properties like pKa, solubility, and sites of metabolism, as well as to develop quantitative structure-activity relationships (QSAR).

For this compound, computational models could be used to predict its reactivity towards a range of reagents. For example, molecular electrostatic potential (MEP) maps can visually indicate the electron-rich and electron-poor regions of the molecule, guiding predictions about where electrophiles and nucleophiles are most likely to react. The formyl group's oxygen and the ester carbonyl oxygen would be expected to be regions of high negative potential, while the formyl proton and the pyrrole N-H proton would be regions of positive potential.

Computational models can also be employed to study the conformational preferences of the molecule, which can influence its reactivity. The relative orientation of the formyl and ester groups with respect to the pyrrole ring can impact steric hindrance and the accessibility of reactive sites.

Table 3: Predicted Physicochemical Properties from Computational Models

| Property | Predicted Value | Method |

|---|---|---|

| pKa (N-H) | ~17 | ACD/Labs Percepta |

| LogP | ~1.5 | CSpredict |

| Polar Surface Area | 72.1 Ų | CSpredict |

Note: These values are predictions from computational software and should be considered estimates.

Derivatives and Analogs of Ethyl 5 Formyl 1h Pyrrole 2 Carboxylate

Synthesis of Substituted Pyrrole (B145914) Carboxylates

The pyrrole ring and its existing functional groups can be chemically modified to yield a range of substituted pyrrole carboxylates. These substitutions can dramatically alter the molecule's chemical and physical properties.

The introduction of alkyl and aryl groups onto the pyrrole core is a key strategy for creating new derivatives. While direct alkylation can be challenging, aryl groups are effectively introduced using modern cross-coupling techniques.

A convenient two-step method for preparing NH-free 5-aryl-pyrrole-2-carboxylates has been developed, which avoids the need for protection and deprotection of the pyrrole N-H group. nih.gov The process begins with the iridium-catalyzed C-H borylation of a commercially available pyrrole-2-carboxylate ester. nih.gov This borylated intermediate is stable and has a long shelf life. nih.gov Subsequently, a Suzuki cross-coupling reaction with various aryl bromides yields the desired 5-aryl substituted pyrrole-2-carboxylates in good to excellent yields. nih.gov This methodology is tolerant of a wide range of functional groups on the aryl bromide partner, including those with acidic protons. nih.gov The Suzuki coupling can be effectively catalyzed by systems such as Pd(OAc)₂/SPhos or Pd(PPh₃)₄. nih.gov This approach has also been successfully applied to the synthesis of bi-heteroaryls, including pyrrole-thiophene, pyrrole-pyridine, and 2,3'-bi-pyrrole systems. nih.gov An example of a related compound is ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of Vonoprazan fumarate. tdcommons.orgbldpharm.com

Table 1: Suzuki Coupling for Synthesis of 5-Aryl-Pyrrole-2-Carboxylates

| Catalyst System | Coupling Partner | Product Type | Yield |

|---|---|---|---|

| Pd(OAc)₂/SPhos | Aryl Bromides | 5-Aryl Pyrrole-2-Carboxylates | Good to Excellent |

Halogenation of the pyrrole ring introduces atoms that can serve as synthetic handles for further derivatization or can be incorporated to modulate the electronic properties of the molecule.

Chlorination and fluorination of pyrrole carboxylates have been achieved using specific reagents. For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can be performed using N-chlorosuccinimide. nih.gov Fluorination has been successfully carried out using Selectfluor on similar substrates. nih.govacs.org A practical synthesis of ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate involves the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govacs.org This reaction typically results in a mixture of the 5-formyl and 4-formyl isomers. nih.gov

Another important halogenated derivative is ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate, which is prepared from its commercially available precursor. nih.govacs.org This compound serves as a valuable intermediate for further functionalization. nih.govacs.org

Table 2: Halogenation of Pyrrole Carboxylates

| Reaction | Substrate | Reagent | Product |

|---|---|---|---|

| Chlorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-Chlorosuccinimide | 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid derivative |

| Fluorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylate derivative |

The ester and aldehyde groups of ethyl 5-formyl-1H-pyrrole-2-carboxylate are prime targets for chemical modification, leading to a host of new derivatives.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid. For example, ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate can be saponified using sodium hydroxide (B78521) in ethanol (B145695) to yield 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid. nih.gov

The aldehyde functionality is also a versatile handle for transformations. It can be converted into an ethoxymethylene group by reaction with triethyl orthoformate. srce.hr This modified group can then participate in cyclization reactions. For instance, the resulting ethoxymethylene intermediate can react with hydrazine (B178648) hydrate (B1144303) to form a hydrazinylmethylene derivative, which is a precursor for fused heterocycles. srce.hr The aldehyde can also be involved in condensation reactions to form fused lactone structures. nih.gov

Furthermore, the chloromethyl group in compounds like ethyl 5-chloromethyl-3,4-dichloro-1H-pyrrole-2-carboxylate can be converted to an azide (B81097) by nucleophilic substitution with sodium azide, and subsequently reduced to an aminomethyl group using triphenylphosphine (B44618) (a Staudinger reaction). nih.gov This aminomethyl group can then be further modified, for example, by reaction with phthalic anhydride (B1165640) to form a phthalimidomethyl derivative. nih.gov

Heterocyclic Annulations and Fused Systems

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems, where another ring is built onto the pyrrole framework.

While direct synthesis of pyridazine-fused systems from this compound is not extensively detailed, closely related diazine-fused systems like pyrrolo[2,3-d]pyrimidines are readily accessible. These syntheses highlight the potential for forming six-membered heterocyclic rings fused to the pyrrole core. The synthesis of pyrrolo[2,3-d]pyrimidines starts from aminopyrrole derivatives, which can be conceptually derived from the title compound. srce.hr For example, 3-amino-4-cyano-5-substituted-pyrrole-2-carboxylic acid ethyl esters react with triethyl orthoformate to form an ethoxymethyleneamino intermediate. srce.hr This intermediate, upon reaction with hydrazine hydrate, cyclizes to form a pyrrolo[2,3-d]pyrimidine-4-one derivative. srce.hr This strategy showcases a general approach to diazine annulation that could be adapted for pyridazine (B1198779) synthesis.

This compound derivatives are key starting materials for constructing various nitrogen-containing heterocycles, including triazoles and fused pyrrole systems.

Pyrrolotriazolopyrimidines can be synthesized from pyrrole precursors. srce.hr The reaction of a 4-hydrazinopyrrolo[2,3-d]pyrimidine with formic acid can lead to the formation of a fused s-triazolo[4,3-c]pyrrolo[3,2-e]pyrimidine system. srce.hr

More directly, 1,2,3-triazoles can be synthesized. For example, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is synthesized in a two-step process. mdpi.com The first step involves the reaction of 3-pyridyl azide with ethyl 4,4-diethoxy-3-oxobutanoate to form an acetal-protected triazole. mdpi.com The second step is the acidic hydrolysis of the acetal (B89532) to reveal the formyl group. mdpi.com

Furthermore, the aldehyde functionality is crucial for synthesizing pyrrolo[1,2-a]pyrazines. nih.gov The synthesis involves reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates with dimethylformamide dimethyl acetal (DMFDMA) to create an enaminone intermediate. nih.gov This enaminone can then undergo cyclization in the presence of ammonium (B1175870) acetate (B1210297) to yield the fused pyrrolo[1,2-a]pyrazine (B1600676) ring system. nih.gov

Benzopyrrole and Indole (B1671886) Derivatives

Indole alkaloids are a major class of natural products characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrole ring. google.com While this compound is a key pyrrolic building block, its direct conversion into benzopyrrole or indole derivatives through common cyclization strategies like the Fischer indole synthesis is not a prominently featured transformation in the reviewed scientific literature. The synthesis of functionalized indoles often proceeds from different starting materials, such as appropriately substituted anilines or existing indole cores that are subsequently modified. google.comgoogleapis.com For instance, functionalized indole-2-carboxylates can be synthesized and then subjected to formylation to introduce a formyl group, rather than using a formylated pyrrole to build the indole structure. nih.gov

Natural Product Synthesis and Analogues

The this compound scaffold is a crucial component in the construction of numerous biologically important molecules.

Role as a Precursor for Biologically Active Molecules

This compound is a representative of the 2-formylpyrrole class of compounds, a structural motif found in a diverse range of natural products isolated from fungi, plants, and microorganisms. nih.gov These compounds often arise from the non-enzymatic Maillard reaction between amines and sugars in nature. nih.gov The formyl group at the 5-position is a key handle for elaboration into more complex structures. Many naturally occurring pyrroles feature this aldehyde, which can be part of a larger, biologically active molecule. Its significance is highlighted by its explicit mention as a "particularly useful intermediate" in patents for preparing new antihypertensive compounds. google.comnih.gov

The core structure is present in numerous compounds isolated from natural sources, demonstrating its role as a fundamental building block for biologically active molecules.

Table 1: Examples of Natural Products Containing the 2-Formylpyrrole Core

| Natural Product | Natural Source | Reference |

|---|---|---|

| 4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid (PBA) | Thermally processed Aconitum japonicum root | |

| Pyrrolezanthine | Zanthoxylum simulans (a Formosan plant) | |

| Ranunculins A–D | Ranunculus ternatus Thunb | |

| Methyl-(5-formyl-1H-pyrrole-2-yl)-4-hydroxybutyrate | Castanea sativa (sweet chestnut) seeds |

Formal Syntheses of Complex Natural Products

This compound and its derivatives are critical starting materials in the formal synthesis of complex alkaloids, particularly those with a tripyrrolic core like prodiginines and tambjamines. These natural products are known for their remarkable biological activities, including antimicrobial and antileishmanial properties.

The key synthetic step leveraging the formyl group is an acid-catalyzed condensation reaction, which is related to the Knorr pyrrole synthesis. google.com In this strategy, the aldehyde of a compound like this compound is reacted with an electron-rich α-position of another pyrrole unit, often a 2,2'-bipyrrole. This condensation forges a new carbon-carbon bond, linking the pyrrolic units and constructing the signature tripyrrolic scaffold of the target natural product.

This methodology provides a convergent and effective route to B-ring functionalized prodiginines and tambjamines, classes of compounds that are otherwise difficult to access. The reaction between a 2,2'-bipyrrole-5-carboxaldehyde and various amines or pyrroles is a cornerstone of the synthesis of tambjamine analogues.

Table 2: Role in Formal Synthesis of Tripyrrolic Alkaloids

| Precursor Type | Key Reaction | Resulting Natural Product Class | Reference |

|---|---|---|---|

| This compound | Acid-catalyzed condensation | Prodiginines | |

| 2,2'-Bipyrrole-5-carboxaldehydes | Acid-catalyzed condensation | Tambjamines | |

| Methyl or this compound | Knorr-type condensation | Substituted pyrroles for antihypertensives | google.com |

Advanced Applications and Research Directions

Medicinal Chemistry Applications

Ethyl 5-formyl-1H-pyrrole-2-carboxylate is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.com Its reactivity allows for diverse chemical transformations, making it a crucial component in the development of new therapeutic agents. chemimpex.com

Development of Potential Drug Candidates

The pyrrole (B145914) scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active natural products and synthetic drugs. alliedacademies.org this compound, as a substituted pyrrole, is instrumental in the generation of new chemical entities with potential therapeutic value. Its functional groups, the formyl and ethyl carboxylate moieties, provide reactive sites for the construction of more elaborate molecular architectures. This compound and its analogs are key starting materials in the synthesis of targeted therapies, particularly in the field of oncology. core.ac.uk

Exploration of Antimicrobial Properties

The pyrrole nucleus is a common feature in compounds exhibiting a range of biological activities, including antimicrobial effects. While specific antimicrobial assay data for this compound is not extensively detailed in publicly available literature, the broader class of pyrrole derivatives has demonstrated notable antibacterial and antifungal potential. For instance, halogen-substituted pyrrole-2-carboxamides have been identified as nanomolar inhibitors of bacterial DNA gyrase B. nih.gov Research into pyrrole-2-carboxaldehydes, a class to which this compound belongs, has shown that various derivatives possess weak to moderate antimicrobial activity against several bacterial strains. nih.gov The investigation into the antimicrobial properties of direct derivatives of this compound is an active area of research.

Investigations into Anti-inflammatory Activities

Pyrrole derivatives have been a subject of interest in the search for new anti-inflammatory agents. alliedacademies.org Studies on related compounds, such as 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have demonstrated significant anti-inflammatory and analgesic activity. nih.gov The anti-inflammatory potential of these compounds is often linked to their ability to inhibit key enzymes in the inflammatory cascade. While direct anti-inflammatory assay results for this compound are not widely published, its structural similarity to other anti-inflammatory pyrroles suggests it as a candidate for further investigation in this area. alliedacademies.org

Research on Anticancer Properties

The application of pyrrole-containing compounds in oncology is a prominent area of research. This compound and its close structural analogs are pivotal intermediates in the synthesis of potent anticancer agents. core.ac.uk The pyrrole scaffold can be found in molecules that target various mechanisms involved in cancer progression, including the inhibition of protein kinases. researchgate.net The development of novel anticancer drugs often relies on the chemical modification of scaffolds like this compound to optimize potency and selectivity.

Enzyme Modulation and Receptor Binding Studies

The biological activity of many pharmaceuticals stems from their ability to modulate the function of enzymes or bind to specific cellular receptors. The formyl group of this compound can participate in various chemical reactions, including the formation of covalent bonds with nucleophilic sites on proteins, which is a mechanism for enzyme inhibition. While specific enzyme inhibition data for this compound is limited, its derivatives are known to be potent enzyme inhibitors. For example, pyrrolotriazines synthesized from pyrrole-2,3-diesters have been evaluated as inhibitors of EGFR and HER2 receptor tyrosine kinases. researchgate.net The general mechanism for pyrrole-based compounds often involves interaction with biological targets like enzymes or receptors to modulate their activity.

Tyrosine Kinase Inhibitor Research

A significant and well-documented application of this compound analogs is in the synthesis of tyrosine kinase inhibitors (TKIs). Specifically, the closely related compound, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a key intermediate in the production of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers. core.ac.uk The synthesis of such inhibitors often involves the condensation of the formyl group of the pyrrole intermediate with an oxindole (B195798) moiety. This highlights the critical role of the formylpyrrole scaffold in the development of this important class of anticancer drugs. The success of Sunitinib has spurred further research into other pyrrole-based TKIs, with the aim of discovering new agents with improved efficacy and selectivity profiles. researchgate.netuni-heidelberg.de

Materials Science Applications

This compound is a foundational component in the creation of advanced organic materials due to its functionalized heterocyclic structure. The presence of the formyl, ethyl carboxylate, and a reactive N-H group on the pyrrole ring allows for extensive chemical modifications, making it a target for synthetic chemists aiming to develop materials with specific, tunable properties.

Development of New Organic Materials

The compound serves as a key building block for more complex molecular architectures. Researchers have successfully synthesized derivatives to explore new material properties. For example, a related compound, ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate, has been synthesized and its crystal structure analyzed, demonstrating how substitutions on the pyrrole ring can be used to fine-tune the molecular planarity and intermolecular interactions like hydrogen bonding. nih.govnih.gov Such modifications are crucial for controlling the solid-state packing of organic materials, which in turn dictates their bulk properties. The synthesis of these types of compounds often involves the Vilsmeier-Haack formylation of a corresponding pyrrole-2-carboxylate precursor. nih.gov

Applications in Polymer Chemistry

In polymer chemistry, pyrrole derivatives are well-known for their ability to form conductive polymers. While direct polymerization of the title compound is not widely documented, the polymerization of its constituent parts—the pyrrole ring, the carboxylate group, and the formyl group—is well-established. For instance, poly(pyrrole-2-carboxylic acid) has been synthesized via enzymatic catalysis, a method that offers an environmentally friendly route to functionalized polypyrroles. rsc.org The resulting polymer particles retain the carboxylic acid groups, which can be used for further reactions, such as covalently immobilizing enzymes. rsc.orgresearchgate.net

Furthermore, 2-formylpyrrole can be polymerized using acid catalysis to create poly(2-formylpyrrole), a dark, powdered polymer composed of spherical particles. imp.kiev.ua The development of conjugated microporous polymers (CMPs) from multitopic pyrrole monomers through oxidative self-polymerization also highlights the versatility of the pyrrole core in creating robust, porous materials for applications like heterogeneous catalysis. frontiersin.org The synthesis of π-conjugated polymers consisting of pyrrole and other units, such as fluorene, has been achieved through methods like Ru-catalyzed direct arylation polycondensation, demonstrating a pathway to high-molecular-weight materials from functionalized pyrrole monomers. nih.govnih.gov

Optoelectronic Properties of Pyrrole-Based Materials

The electron-rich nature of the pyrrole ring makes it an excellent component for materials with interesting optoelectronic properties. Pyrrole-based conjugated polymers are investigated for their use in organic electronics. rsc.orgresearchgate.net The properties of these materials can be finely tuned by altering the chemical structure. For example, in 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs), which are related fused-pyrrole systems, minimal changes to peripheral substituents have been shown to systematically alter the optoelectronic properties of the chromophores in both their neutral and oxidized states. nih.gov

Theoretical studies using DFT have been employed to understand how substituents on the pyrrole ring affect the electronic properties, suggesting that such compounds are good candidates for optoelectronic applications. researchgate.net Research into conjugated polymers incorporating pyrrole has demonstrated their potential, with some showing strong fluorescence and large two-photon absorption cross-sections, which are desirable for applications in bioimaging and photochemistry. nih.gov

Catalysis Research

The functional groups on this compound make it and its derivatives valuable in both metal-based and metal-free catalytic systems.

Use as Ligands in Metal Catalysis

The formyl group of the title compound is readily converted into an imine, forming a Schiff base. Pyrrole-based Schiff bases are excellent ligands for a variety of metal ions. For example, Schiff base ligands derived from the closely related pyrrole-2-carboxaldehyde have been used to synthesize complexes with ruthenium(II). researchgate.netcapes.gov.br These ruthenium complexes have proven to be effective catalysts for the oxidation of primary alcohols. researchgate.netcapes.gov.br Similarly, Schiff bases from pyrrole-2-carboxaldehyde have been reacted with aluminum alkyls to create aluminum complexes that act as catalysts for the ring-opening polymerization of cyclic esters. researchgate.net Other transition metal complexes with Schiff bases derived from pyrrole-2-carboxaldehyde and amino acids or thiosemicarbazide (B42300) have also been synthesized and characterized, indicating a broad scope for creating new metal-based catalysts. jetir.orgchemclassjournal.com

Organocatalysis with Pyrrole Derivatives

The field of organocatalysis, which uses small organic molecules as catalysts, has also benefited from pyrrole derivatives. The development of asymmetric organocatalysis is a significant area of modern chemistry. nobelprize.org Pyrrole derivatives can act as nucleophiles in organocatalytic cascade reactions. For instance, pyrroles can react with α,β-unsaturated aldehydes in a cascade conjugate addition-aldol reaction to produce highly functionalized and chiral pyrrolizines with excellent enantioselectivity. nih.gov

Furthermore, aldehydes are precursors to iminium ions, a key reactive intermediate in a major branch of organocatalysis. nobelprize.org Chiral catalysts based on pyrrole structures can facilitate enantioselective reactions. Chiral phosphoric acids have been used to catalyze the enantioselective Friedel-Crafts reaction of pyrrole derivatives with imines. nih.gov In a related strategy, organocatalytic methods have been developed for the cycloaddition of 2-methide-2H-pyrroles (generated from pyrrole-2-carbinols) with aldehydes, providing access to complex heterocyclic structures with high enantioselectivity. nih.govacs.org These approaches demonstrate the potential for developing new catalytic systems based on chiral pyrrole scaffolds.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | uni.lu |

| Molecular Weight | 167.16 g/mol | chemicalbook.com |

| CAS Number | 7126-50-3 | chemicalbook.com |

| InChIKey | HTPFMOGFQKDFHX-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | CCOC(=O)C1=CC=C(N1)C=O | uni.lu |

Summary of Research Applications for Pyrrole Derivatives

| Derivative Type | Application Area | Research Focus | Representative Metals/Catalysts | Source(s) |

| Poly(pyrrole-2-carboxylic acid) | Polymer Chemistry | Enzymatically synthesized functional polymers for immobilization. | Glucose Oxidase | rsc.orgresearchgate.net |

| Poly(2-formylpyrrole) | Polymer Chemistry | Acid-catalyzed synthesis of polymeric microparticles. | Hydrochloric Acid | imp.kiev.ua |

| Pyrrole-based Conjugated Polymers | Materials Science | Development of materials with tunable optoelectronic properties. | Ruthenium, Iron | frontiersin.orgnih.govrsc.org |

| Pyrrole-Schiff Base Complexes | Metal Catalysis | Catalytic oxidation of alcohols; Ring-opening polymerization. | Ruthenium, Aluminum | researchgate.netcapes.gov.brresearchgate.net |

| Chiral Pyrrole Derivatives | Organocatalysis | Asymmetric cascade reactions and cycloadditions. | Chiral Phosphoric Acids | nih.govnih.govnih.gov |

Agrochemical Applications

The pyrrole core is a well-established pharmacophore in the agrochemical industry, found in several commercial pesticides. acs.org Derivatives of pyrrole are recognized for their broad-spectrum activity, which includes insecticidal, fungicidal, and acaricidal properties. acs.orgresearchgate.net This established precedent suggests a strong potential for derivatives of this compound to be developed into novel crop protection agents.

Research into pyrrole derivatives has demonstrated significant insecticidal activity. For instance, a study focused on new pyrrole compounds reported potent toxicological effects against the cotton leafworm (Spodoptera littoralis), a major agricultural pest. acs.org Certain synthesized derivatives, particularly those incorporating acetohydrazide and cyano groups, showed noteworthy efficacy against the larval stages of this insect. acs.org Another area of promise is in antifungal applications. Pyrrole compounds such as fenpiclonil (B1202646) and fludioxonil (B1672872) are known for their fungicidal action. acs.org Further research has shown that novel synthetic pyrroles can exhibit potent effects against plant pathogens; one study found a derivative that was significantly more effective than the commercial fungicide Kocide 2000. nih.gov

The structural features of this compound—specifically the reactive aldehyde (formyl) group and the ester—provide ideal handles for chemical modification to explore and optimize these agrochemical properties. The formyl group can be readily converted into Schiff bases, hydrazones, or other functional groups, allowing for the creation of diverse chemical libraries to be screened for pesticidal activity.

| Pyrrole Derivative Class | Type of Activity | Target Organism/Pest | Key Findings | Reference |

|---|---|---|---|---|

| Commercial Pesticides (e.g., Chlorfenapyr) | Insecticide, Acaricide | Mites, various insects | Established use in commercial agriculture for pest control. | acs.org |

| Commercial Pesticides (e.g., Fludioxonil, Fenpiclonil) | Fungicide | Broad-spectrum fungal pathogens | Effective contact fungicide used for seed treatment and foliar application. | acs.orgnih.gov |

| Synthetic Pyrrole Acetohydrazides | Insecticide | Cotton Leafworm (Spodoptera littoralis) | Demonstrated significant insecticidal bioefficacy in laboratory tests. | acs.org |

| Substituted Fused Pyrroles | Antifungal | Phytopathogenic fungi | Showed superior anti-phytopathogenic effects compared to commercial standards like Kocide 2000. | nih.gov |

| Pyrrole-2-carboxamides | Insecticide | Various insect pests | The pyrrole-2-carboxamide scaffold is a known pharmacophore in compounds with insecticidal activity. | researchgate.net |

Future Research Perspectives and Challenges

The versatility of the this compound scaffold opens up numerous avenues for future research, though each comes with its own set of challenges. The following sections outline key areas of exploration that are poised to define the future of this compound class.

The pyrrole framework is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.comresearchgate.net Future research will focus on leveraging the unique functionalities of this compound to design derivatives aimed at novel or challenging biological targets.

Enzyme Inhibition: Pyrrole derivatives have shown promise as inhibitors of various enzymes. For example, some have been developed to target InhA, an essential enzyme in Mycobacterium tuberculosis, and Mycobacterial Membrane Protein Large 3 (MmpL3), which is critical for mycolic acid transport. mdpi.comnih.govnih.gov There is significant potential to explore derivatives as inhibitors of protein kinases, which play crucial roles in cancer and inflammatory diseases. nih.gov

Antimicrobial and Antiviral Applications: With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents. Pyrrole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. mdpi.comresearchgate.net The marinopyrroles, a class of marine-derived pyrrole alkaloids, are of particular interest for their potent biological activities. mdpi.com Furthermore, some N-substituted pyrroles have been investigated for their ability to interfere with viral mechanisms, such as HIV-1 entry. bohrium.com

Neuroprotection: Recent studies have identified neuroprotective activities in pyrrole-2-carbaldehydes isolated from natural sources like Moringa oleifera seeds. nih.gov These compounds were found to protect neuronal cells from injury by modulating key signaling pathways. This opens a new and exciting therapeutic area for derivatives of this compound.

A primary challenge in this area is achieving target selectivity to minimize off-target effects. The development of highly specific derivatives requires a deep understanding of structure-activity relationships (SAR), often guided by computational modeling and extensive biological screening. researchgate.net

Traditional methods for synthesizing pyrroles, such as the Paal-Knorr reaction, often require harsh conditions like high temperatures and strong acids, which are not environmentally friendly. tandfonline.com A significant area of future research is the development of greener, more sustainable synthetic protocols for this compound and its derivatives.

Green Catalysis: Researchers are exploring the use of eco-friendly catalysts. Recent advancements include using natural, bio-sourced acids like citric acid, or even grape and lemon juice, as catalysts for the Paal-Knorr condensation. researchgate.nettandfonline.com Other approaches involve using reusable solid acid catalysts like smectite clays (B1170129) or novel ionic liquids. bohrium.combeilstein-journals.org

Alternative Energy Sources: The use of microwave irradiation and mechanochemical activation (ball-milling) can dramatically reduce reaction times and often allows for solvent-free conditions, aligning with the principles of green chemistry. researchgate.netbeilstein-journals.org

Biocatalysis: A particularly innovative approach is the use of enzymes to catalyze pyrrole synthesis. Studies have demonstrated the successful use of enzymes like α-amylase and ω-transaminases to produce N-substituted pyrroles under mild, aqueous conditions, offering high yields and excellent sustainability credentials. nih.govnih.gov

The main challenge is adapting these green methods to be efficient for the specific synthesis of polysubstituted pyrroles like this compound, ensuring high yields and purity on an industrial scale.

| Method | Typical Conditions | Advantages | Disadvantages/Challenges | Reference |

|---|---|---|---|---|

| Conventional Paal-Knorr | Strong acid (e.g., H₂SO₄), high temperature, organic solvents. | Well-established, versatile for many dicarbonyls. | Harsh conditions, potential for side products, not environmentally friendly. | tandfonline.com |

| Mechanochemical Synthesis | Ball-milling, often solvent-free, weak acid catalyst (e.g., citric acid). | Greatly reduced reaction times, solvent-free, energy efficient. | Scale-up can be challenging; requires specialized equipment. | researchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation, often with a solid catalyst. | Rapid heating, shorter reaction times, often higher yields. | Requires specific microwave reactors; potential for localized overheating. | beilstein-journals.org |

| Aqueous Medium Synthesis | Water as solvent, often with a water-tolerant catalyst (e.g., ZrOCl₂·8H₂O). | Environmentally benign solvent, simplified workup. | Catalyst recovery and substrate solubility can be issues. | beilstein-journals.org |

| Enzyme-Catalyzed Synthesis | Aqueous buffer, mild temperature, specific enzyme (e.g., α-amylase, transaminase). | Highly sustainable, excellent selectivity, mild conditions. | Enzyme cost and stability; substrate scope may be limited. | nih.govnih.gov |

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For derivatives of this compound, in silico methods will be crucial for predicting properties and guiding synthetic efforts.

Molecular Docking and Virtual Screening: These techniques allow researchers to screen vast libraries of virtual compounds against a specific biological target. researchgate.netnih.gov This helps prioritize which derivatives of this compound are most likely to be active, saving significant time and resources. researchgate.nettechniques-ingenieur.fr Studies have successfully used docking to identify potential pyrrole-based inhibitors for targets like acetylcholinesterase and various cancer-related enzymes. researchgate.netresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.net For this compound, DFT can help predict how modifications to the pyrrole ring will affect its chemical behavior, such as its ability to participate in hydrogen bonding or its susceptibility to nucleophilic attack, which is vital for designing inhibitors and materials with specific electronic properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of a molecule and its interactions with a target protein over time. nih.govtandfonline.com This can reveal the stability of a potential drug-receptor complex and highlight key interactions that contribute to binding affinity, offering a more realistic model than static docking. nih.gov

The challenge in computational studies lies in the accuracy of the models and scoring functions. Experimental validation remains essential to confirm the in silico predictions.

High-throughput screening (HTS) is a key technology for rapidly testing large numbers of compounds for a specific activity. benthamscience.com For this compound, its suitability as a scaffold for combinatorial chemistry makes it an ideal starting point for generating diverse libraries for HTS campaigns.

Future research will likely involve synthesizing a library of derivatives from this starting material, where the formyl and ester groups are modified with a wide range of chemical moieties. These libraries can then be screened against diverse targets. A powerful approach combines virtual screening to select a focused, high-potential library, followed by HTS to identify active hits. nih.gov This strategy has been successfully used to find novel inhibitors for drug-metabolizing enzymes. nih.gov RNA interference (RNAi) screening can also be used to first identify novel gene targets, which can then be the focus of HTS campaigns using pyrrole-based libraries. benthamscience.com

The main challenges for HTS are the cost and complexity of developing robust and reliable assays for each new target. Furthermore, the large number of "hits" often generated requires extensive follow-up work to validate their activity and rule out false positives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-formyl-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of precursors such as phenylacetonitrile derivatives, followed by formylation. Reaction optimization involves adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., POCl₃ for formylation). Post-synthesis purification employs column chromatography or recrystallization, monitored by TLC .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions and regiochemistry. For example, the formyl proton appears as a singlet near δ 9.8–10.0 ppm in CDCl₃. X-ray crystallography (using SHELX software) resolves absolute configuration and intermolecular interactions, such as N–H⋯O hydrogen bonds stabilizing the crystal lattice .

Q. What are the typical applications of this compound in medicinal chemistry?

- Methodological Answer : The formyl and ester groups enable its use as a precursor for pharmacophores like kinase inhibitors. For instance, coupling with amines or hydrazines generates Schiff bases or hydrazones, which are screened for anticancer activity via MTT assays. The pyrrole core also serves as a scaffold for heterocyclic expansion .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and activation energies for formylation or cyclization steps. Reaction path searches (e.g., using the AFIR method) predict regioselectivity, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites. Computational workflows (e.g., ICReDD’s platform) integrate experimental data to refine synthetic pathways .

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected dihedral angles in X-ray vs. NMR-derived conformers) are resolved by analyzing solvent effects (e.g., DMSO-induced tautomerism) or dynamic processes (e.g., ring puckering). Solid-state NMR or variable-temperature studies validate whether observed differences arise from packing forces or intrinsic molecular flexibility .

Q. What strategies enhance regioselectivity in cross-coupling reactions involving the formyl group?

- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require protecting the formyl group as an acetal to prevent side reactions. Computational ligand screening (e.g., BINAP vs. XPhos) optimizes steric and electronic effects. Post-coupling deprotection with HCl/MeOH regenerates the formyl moiety .

Q. How does the formyl group influence coordination chemistry with transition metals?

- Methodological Answer : The formyl oxygen acts as a Lewis base, forming complexes with metals like Cu(II) or Fe(III). Spectrophotometric titration (UV-Vis) determines binding constants, while cyclic voltammetry reveals redox activity. Comparative studies with acetyl or methyl analogs show enhanced chelation stability due to the formyl’s electron-withdrawing nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。